molecular formula C11H16O7 B032460 [(3S,5R)-4,5-Diacetyloxyoxan-3-yl] acetate CAS No. 19200-32-9

[(3S,5R)-4,5-Diacetyloxyoxan-3-yl] acetate

Cat. No. B032460
CAS RN: 19200-32-9
M. Wt: 260.24 g/mol
InChI Key: NEMMESQJOZVCAX-ZACCUICWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

  • Dimethyl [(2R,3R,5S)‐5‐phenylmorpholine‐2,3‐diyl]diacetate was synthesized through photoinduced one-electron reductive β-activation, demonstrating its potential as a versatile scaffold for heterocyclic building blocks, which may relate to the synthesis process of [(3S,5R)-4,5-Diacetyloxyoxan-3-yl] acetate (Pandey, Gaikwad, & Gadre, 2012).

Molecular Structure Analysis

  • 3-Acetyl-4‑hydroxy‑2-oxo-2H-chromen-7-yl acetate (3AcHyC) was studied for its structural and spectroscopic properties, providing insights into molecular structures that may be similar to [(3S,5R)-4,5-Diacetyloxyoxan-3-yl] acetate (Milanović et al., 2021).

Chemical Reactions and Properties

  • The synthesis of anticancer nucleosides intermediate (2R,3S,4S,5R)-2-(acetoxymethyl)-5-(3-bromo-5-(methoxycar-bonyl)-1H-1,2,4-triazol-1-yl)tetrahydrofuran-3,4-diyl diacetate illustrates the type of chemical reactions involved in creating complex diacetate structures, relevant to understanding the chemical behavior of [(3S,5R)-4,5-Diacetyloxyoxan-3-yl] acetate (Liu et al., 2014).

Physical Properties Analysis

  • The synthesis and molecular structure of Acetic Acid-3,5-diacetoxy-2-acetoxymethyl-6-(4-quinoxalin-2-yl-phenoxy)-tetrahydro-pyran-4-yl-ester provides insights into the physical properties of similar complex esters, which can be extrapolated to understand [(3S,5R)-4,5-Diacetyloxyoxan-3-yl] acetate (Wei et al., 2006).

Chemical Properties Analysis

  • Synthesis, spectroscopy, and electrochemistry of new 4-(4-acetyl-5- substituted-4, 5-dihydro-1, 3,4-oxodiazol-2-yl)methoxy)-2H-chromen-2-ones explores the chemical properties of a novel class of compounds, which can provide an understanding of the chemical behavior of [(3S,5R)-4,5-Diacetyloxyoxan-3-yl] acetate (Hamdi, Passarelli, & Romerosa, 2011).

Safety And Hazards

There is no specific information available about the safety and hazards of “[(3S,5R)-4,5-Diacetyloxyoxan-3-yl] acetate”. However, it is not intended for human or veterinary use and is used for research purposes only1.


Future Directions

There is no specific information available about the future directions of “[(3S,5R)-4,5-Diacetyloxyoxan-3-yl] acetate”. However, research into similar compounds such as echinocandins is ongoing, with a focus on their chemical structure, mechanism of action, drug resistance, and usage in clinical practice3.


properties

IUPAC Name

[(3S,5R)-4,5-diacetyloxyoxan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O7/c1-6(12)16-9-4-15-5-10(17-7(2)13)11(9)18-8(3)14/h9-11H,4-5H2,1-3H3/t9-,10+,11?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEMMESQJOZVCAX-ZACCUICWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1COCC(C1OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1COC[C@@H](C1OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3S,5R)-4,5-Diacetyloxyoxan-3-yl] acetate

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